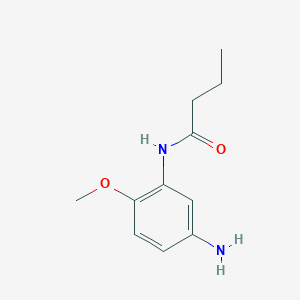

N-(5-Amino-2-methoxyphenyl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHILNALWGGEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Potential Applications of N-(5-Amino-2-methoxyphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of N-(5-Amino-2-methoxyphenyl)butanamide. Due to the limited availability of experimental data for this specific compound, this document also includes predicted properties and information on closely related analogues to offer a broader context for its potential characteristics and applications. This guide covers chemical identifiers, physicochemical properties, a proposed synthesis protocol, and an exploration of potential biological activities based on the pharmacology of related aminophenol derivatives.

Chemical Identity and Structure

This compound is an aromatic amide with the molecular formula C11H16N2O2.[1] Its structure consists of a butanamide group attached to a 5-amino-2-methoxyphenyl ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 946710-33-4 | PubChem |

| PubChem CID | 17607952 | [1] |

| Molecular Formula | C11H16N2O2 | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Canonical SMILES | CCCC(=O)NC1=C(C=CC(=C1)N)OC | PubChem |

| InChI Key | KRHILNALWGGEKV-UHFFFAOYSA-N | PubChem |

| Synonyms | N-(5-Amino-2-methoxyphenyl)butyramide, AKOS000102265, SB77748 | PubChem |

Physicochemical Properties

Table 2: Predicted and Analogous Physicochemical Properties

| Property | This compound (Predicted/Inferred) | Butyramide (Experimental) |

| Melting Point | Data not available. Likely a solid at room temperature. | 115-116 °C |

| Boiling Point | Data not available. | 216 °C |

| Water Solubility | Predicted to have low solubility based on its aromatic structure. | Freely soluble |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Soluble in ethanol, slightly soluble in diethyl ether. |

| XLogP3 | 1.8 | -0.5 |

Experimental Protocols

Proposed Synthesis: Acylation of 5-Amino-2-methoxyphenol

A plausible and common method for the synthesis of N-aryl amides is the acylation of an aniline derivative with an acyl chloride.[2][3][4] In this case, this compound can be synthesized by reacting 5-Amino-2-methoxyphenol with butanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

Materials:

-

5-Amino-2-methoxyphenol

-

Butanoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 5-Amino-2-methoxyphenol in anhydrous DCM.

-

Add 1.1 to 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and stir.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add 1 equivalent of butanoyl chloride dropwise to the cooled, stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate to neutralize any excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. Predicted shifts for the aromatic protons would be complex due to the substitution pattern. The methoxy group would appear as a singlet around 3.8 ppm, and the aliphatic protons of the butanamide chain would appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (208.26 g/mol ).

Potential Biological Activity and Signaling Pathways

While there is no specific pharmacological data available for this compound, the broader class of aminophenol derivatives has been extensively studied and is known to possess a range of biological activities.[5][6][7][8][9]

Potential Areas of Activity:

-

Analgesic and Antipyretic Properties: Many p-aminophenol derivatives, most notably paracetamol (acetaminophen), exhibit analgesic and antipyretic effects.[6][7] The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.

-

Anti-inflammatory Activity: While paracetamol has weak peripheral anti-inflammatory effects, other aminophenol derivatives have been investigated for their anti-inflammatory potential.[9]

-

Antimicrobial and Antifungal Activity: Various N-substituted amides and aminophenol derivatives have demonstrated activity against a range of bacterial and fungal strains.[10][11]

-

Anticancer and Cytotoxic Activity: Some aminophenol-based compounds have been explored as potential anticancer agents.[9][12] The mechanisms can be varied, including the induction of apoptosis or inhibition of key enzymes in cancer cell proliferation.

Given these precedents, this compound could be a candidate for screening in these therapeutic areas.

Visualizations

As no specific signaling pathway for this compound has been identified, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a hypothetical signaling pathway that is often modulated by analgesic and anti-inflammatory compounds.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Hypothetical signaling pathway for the anti-inflammatory and analgesic effects of aminophenol derivatives.

Conclusion

This compound is a compound for which specific experimental data is currently lacking in the public domain. However, based on established chemical principles and data from analogous compounds, this guide provides a foundational understanding of its identity, a reliable method for its synthesis, and a scientifically grounded rationale for exploring its potential biological activities. The structural similarity to known pharmacologically active aminophenol derivatives suggests that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of analgesia, and anti-inflammatory and antimicrobial research. Further experimental validation of its physicochemical properties and biological effects is warranted.

References

- 1. This compound | C11H16N2O2 | CID 17607952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. savemyexams.com [savemyexams.com]

- 5. SYNTHESIS AND PRELIMINARY PHARMACOLOGY OF 2-AMINOPHENOL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. brainkart.com [brainkart.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. kajay-remedies.com [kajay-remedies.com]

- 10. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]

An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)butanamide (CAS 946710-33-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)butanamide (CAS 946710-33-4) is a chemical compound with limited publicly available data regarding its biological activity and applications. This technical guide provides a comprehensive overview of its known physicochemical properties. Due to the absence of extensive research on this specific molecule, this document also presents a putative synthesis pathway and a hypothetical workflow for its biological evaluation, offering a framework for future investigation. The experimental protocols and signaling pathways described herein are illustrative and intended to serve as a foundational guide for researchers interested in exploring the potential of this and similar chemical entities.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 946710-33-4 | Chemical Abstract Service |

| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)OC)N | PubChem[1] |

| InChI Key | YLKPFISVDFODSM-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Putative Synthesis

A plausible synthetic route for this compound can be conceptualized starting from commercially available precursors. The following diagram illustrates a potential two-step synthesis process.

Figure 1. Putative two-step synthesis of this compound.

Experimental Protocol: Putative Synthesis

Step 1: Acylation of 2-Methoxy-5-nitroaniline

-

Dissolve 2-methoxy-5-nitroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equimolar amount of butyryl chloride to the stirred solution.

-

Add a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(2-methoxy-5-nitrophenyl)butanamide.

-

Purify the intermediate by column chromatography or recrystallization if necessary.

Step 2: Reduction of the Nitro Group

-

Dissolve the purified N-(2-methoxy-5-nitrophenyl)butanamide in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst, such as palladium on carbon (Pd/C), and a reducing agent. Common methods include catalytic hydrogenation with H₂ gas or using a transfer hydrogenation reagent like ammonium formate.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere (if using H₂) or heat as required for transfer hydrogenation.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude final product, this compound.

-

Purify the final product by column chromatography or recrystallization to achieve the desired purity.

Hypothetical Biological Screening and Mechanism of Action Studies

Given its chemical structure, which contains a substituted aniline moiety, this compound could be screened for a variety of biological activities. A common starting point for such a molecule would be to investigate its potential as a modulator of signaling pathways implicated in cancer, inflammation, or neurological disorders. The following sections outline a hypothetical workflow for such an investigation.

General Workflow for Biological Activity Screening

Figure 2. A general workflow for the biological evaluation of a novel chemical entity.

Hypothetical Target: Kinase Inhibition

Many small molecule drugs target protein kinases. The workflow below illustrates a hypothetical investigation into this compound as a kinase inhibitor.

-

Assay Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in a higher luminescence signal.

-

Reagents:

-

Recombinant kinase (e.g., a panel of cancer-related kinases)

-

Kinase substrate (a peptide or protein that is phosphorylated by the kinase)

-

ATP

-

Assay buffer

-

This compound (dissolved in DMSO)

-

Luminescent ATP detection reagent

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a multi-well plate, add the kinase, the substrate, and the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and add the luminescent ATP detection reagent.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

-

The following table presents hypothetical results from a kinase inhibition screen.

| Kinase Target | IC50 (µM) |

| Kinase A | > 100 |

| Kinase B | 5.2 |

| Kinase C | 25.8 |

| Kinase D | > 100 |

Hypothetical Signaling Pathway Modulation

If this compound were found to inhibit "Kinase B" from the hypothetical screen, further studies would focus on the signaling pathway involving this kinase.

Figure 3. Hypothetical signaling pathway showing inhibition of "Kinase B" by the compound.

Conclusion

This compound is a compound for which there is a paucity of published research. This guide has provided its known chemical properties and has outlined a putative synthesis route. Furthermore, a hypothetical framework for the biological evaluation of this molecule has been presented, including illustrative experimental protocols and potential outcomes. This document serves as a foundational resource to stimulate and guide future research into the potential applications of this compound in drug discovery and development. Researchers are encouraged to use these conceptual workflows as a starting point for their own investigations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-(5-Amino-2-methoxyphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound N-(5-Amino-2-methoxyphenyl)butanamide. Due to the limited availability of experimental data in peer-reviewed literature, this document also outlines a plausible synthetic route based on established chemical methodologies for analogous compounds.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | Not explicitly found for this specific compound. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Proposed Synthesis Protocol

A viable synthetic pathway for this compound can be extrapolated from standard organic chemistry transformations and procedures reported for structurally similar molecules. The proposed two-step synthesis starts from the commercially available 2-methoxy-5-nitroaniline.

Step 1: Acylation of 2-methoxy-5-nitroaniline

This step involves the reaction of 2-methoxy-5-nitroaniline with butanoyl chloride to form the intermediate, N-(2-methoxy-5-nitrophenyl)butanamide.

-

Materials:

-

2-methoxy-5-nitroaniline

-

Butanoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A non-nucleophilic base, such as triethylamine (TEA) or pyridine

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

Dissolve 2-methoxy-5-nitroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an equimolar amount of the non-nucleophilic base to the solution and stir.

-

Cool the mixture in an ice bath to 0°C.

-

Slowly add an equimolar amount of butanoyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-methoxy-5-nitrophenyl)butanamide.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group

The nitro group of N-(2-methoxy-5-nitrophenyl)butanamide is reduced to an amine to yield the final product, this compound.

-

Materials:

-

N-(2-methoxy-5-nitrophenyl)butanamide

-

A reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Ethanol or a suitable solvent for the reduction.

-

Hydrochloric acid (if using SnCl₂)

-

Sodium hydroxide for neutralization.

-

-

Procedure (using SnCl₂·2H₂O):

-

Dissolve N-(2-methoxy-5-nitrophenyl)butanamide in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate.

-

Filter the mixture and extract the filtrate with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Synthetic Workflow Diagram

References

An In-depth Technical Guide to N-(5-Amino-2-methoxyphenyl)butyramide

Prepared for: Researchers, scientists, and drug development professionals

Abstract

N-(5-Amino-2-methoxyphenyl)butyramide is a chemical compound with limited publicly available data. This guide provides a summary of its known synonyms, chemical identifiers, and basic properties. However, a comprehensive technical analysis, including experimental protocols, quantitative biological data, and detailed signaling pathways, cannot be compiled at this time due to a lack of published research in the public domain. This document outlines the available information and highlights the current knowledge gaps regarding this compound.

Chemical Identity and Synonyms

N-(5-Amino-2-methoxyphenyl)butyramide is an organic compound with the molecular formula C₁₁H₁₆N₂O₂. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.

| Identifier Type | Identifier | Citation |

| IUPAC Name | N-(5-amino-2-methoxyphenyl)butanamide | [1] |

| CAS Registry Number | 946710-33-4 | [1] |

| PubChem CID | 17607952 | [1] |

| Synonym | This compound | [1] |

| Synonym | AKOS000102265 | [1] |

| Synonym | SB77748 | [1] |

Physicochemical Properties

Basic physicochemical properties are algorithmically predicted and available through public databases. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 208.26 g/mol | PubChem |

| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem |

| XLogP3-AA | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 208.121177757 g/mol | PubChem |

| Monoisotopic Mass | 208.121177757 g/mol | PubChem |

| Topological Polar Surface Area | 55.4 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 209 | PubChem |

Synthesis and Experimental Protocols

A thorough search of scientific literature and patent databases did not yield any specific, detailed, or reproducible experimental protocols for the synthesis of N-(5-Amino-2-methoxyphenyl)butyramide. While general methods for the amidation of anilines are well-established in organic chemistry, the specific reaction conditions, purification methods, and analytical characterization for this particular compound are not described in publicly accessible documents.

Logical Workflow for Potential Synthesis:

Caption: A generalized workflow for the potential synthesis of N-(5-Amino-2-methoxyphenyl)butyramide.

Biological Activity and Mechanism of Action

There is no available information in peer-reviewed journals, conference proceedings, or public databases regarding the biological activity or mechanism of action of N-(5-Amino-2-methoxyphenyl)butyramide. While the chemical scaffold may suggest potential interactions with biological targets, any such activity is purely speculative without experimental data. No screening results, bioassay data, or pharmacological studies have been published for this compound.

Signaling Pathways and Logical Relationships

Due to the absence of data on the biological activity and mechanism of action, it is not possible to construct any diagrams of signaling pathways or established logical relationships involving N-(5-Amino-2-methoxyphenyl)butyramide.

Conclusion and Future Directions

N-(5-Amino-2-methoxyphenyl)butyramide is a known chemical entity, as evidenced by its presence in chemical supplier catalogs and public databases. However, its scientific utility, biological function, and synthetic details remain uncharacterized in the public domain. This suggests that the compound may be a proprietary intermediate in a larger synthetic scheme or a candidate compound that has not yet been the subject of published research.

For researchers interested in this molecule, the following steps would be necessary to build a comprehensive technical understanding:

-

De novo synthesis and characterization: Develop and publish a detailed synthetic protocol with full analytical characterization (NMR, MS, IR, etc.).

-

In vitro screening: Conduct a broad panel of in vitro assays to identify any potential biological activity (e.g., enzyme inhibition, receptor binding, antimicrobial effects).

-

Mechanism of action studies: If activity is identified, further experiments would be needed to elucidate the specific molecular targets and signaling pathways involved.

-

In vivo studies: Depending on the in vitro profile, subsequent studies in animal models could be warranted to assess efficacy and safety.

Until such data becomes publicly available, a detailed technical guide beyond the basic identifiers and predicted properties presented here cannot be formulated.

References

Biological Activity of N-(5-Amino-2-methoxyphenyl)butanamide: A Review of Available Data

Despite interest in the biological potential of novel chemical entities, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of data on the biological activity of N-(5-Amino-2-methoxyphenyl)butanamide. This technical guide summarizes the current state of knowledge and highlights the absence of experimental data required for a detailed analysis of its pharmacological properties.

Currently, information on this compound is primarily limited to its chemical identity and commercial availability for research purposes. Chemical databases such as PubChem provide basic details including its molecular formula (C11H16N2O2) and structure, but do not contain any curated data on its biological effects.[1] Similarly, commercial suppliers list the compound for research use, but do not provide any information regarding its mechanism of action, cellular targets, or potential therapeutic applications.

Exhaustive searches for experimental studies, including in vitro and in vivo assays, pharmacological screening results, and mechanism of action studies, did not yield any specific publications for this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, binding affinities, or pharmacokinetic parameters, to present in a structured format. The absence of such data precludes the creation of tables summarizing its biological activity.

Furthermore, without any published research on its cellular effects, it is not possible to delineate any signaling pathways that this compound may modulate. As a result, the generation of diagrams illustrating its mechanism of action or its impact on cellular signaling is not feasible. Detailed experimental protocols, a core requirement of this guide, are also unavailable as no studies have been published detailing the methodologies used to assess its biological properties.

While the scientific literature contains studies on structurally related compounds, such as other substituted phenyl amides and amino acid derivatives, which have shown a range of biological activities including antimicrobial and antiproliferative effects, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

References

N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide to Potential Research Applications

Disclaimer: This document provides a technical guide on the potential research applications of N-(5-Amino-2-methoxyphenyl)butanamide based on the analysis of structurally related compounds. As of the latest literature review, no specific biological activity or direct research applications have been published for this compound itself. The information presented herein is intended to serve as a scientifically grounded starting point for researchers and drug development professionals interested in exploring the potential of this molecule.

Core Compound Analysis

This compound is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . Its structure features a butanamide group attached to a 5-amino-2-methoxyphenyl ring. While this specific molecule is available from commercial suppliers for "proteomics research," no peer-reviewed studies detailing its use in this or any other application were identified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem |

| Molecular Weight | 208.26 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 34102-12-8 | PubChem |

Inferred Potential Research Applications from Analogues

Based on the biological activities of structurally similar molecules, this compound could serve as a valuable scaffold or starting point for the development of novel therapeutic agents in several key areas.

Antimicrobial Drug Discovery

Derivatives of N-aryl amides and related structures have demonstrated notable antimicrobial and antifungal properties. The core structure of this compound presents a template that can be modified to explore and optimize this potential.

Hypothetical Research Workflow for Antimicrobial Screening:

Caption: Hypothetical workflow for antimicrobial drug discovery starting from the this compound scaffold.

Anticancer Agent Development

Numerous studies have highlighted the antiproliferative effects of compounds containing N-phenylamide and related motifs. These compounds can interfere with various cellular signaling pathways crucial for cancer cell growth and survival.

Potential Anticancer Mechanisms of Action:

The structural features of this compound suggest that its derivatives could potentially target pathways such as:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Some anilino-pyrimidine compounds, which share structural similarities, are known EGFR inhibitors.

-

Tubulin Polymerization: Chalcones and other related structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway Intervention:

Caption: Potential intervention points of this compound derivatives in cancer cell signaling pathways.

Experimental Protocols: Foundational Methodologies for Analogue Synthesis and Screening

While no protocols exist for the target compound, the following are generalized methodologies adapted from research on structurally related molecules.

General Synthesis of N-Aryl Amide Derivatives

Objective: To synthesize a library of derivatives based on the this compound scaffold for biological screening.

Materials:

-

This compound

-

Various acyl chlorides or carboxylic acids

-

Coupling agents (e.g., EDC, HOBt)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Bases (e.g., triethylamine, DIPEA)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Acylation of the Amino Group:

-

Dissolve this compound in an anhydrous solvent like DCM.

-

Add a base such as triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add the desired acyl chloride and stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Amide Coupling with Carboxylic Acids:

-

Dissolve the desired carboxylic acid in an anhydrous solvent like DMF.

-

Add coupling agents such as EDC and HOBt, and stir for a few minutes.

-

Add a solution of this compound and a base like DIPEA.

-

Stir the reaction at room temperature until completion.

-

Extract the product with an appropriate solvent and purify by column chromatography.

-

Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in the growth medium.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with potential for development in various therapeutic areas, most notably as a scaffold for novel antimicrobial and anticancer agents. The lack of existing research presents a unique opportunity for discovery. Future research should focus on the synthesis of a diverse library of its derivatives and their systematic screening against a wide range of biological targets. Subsequent structure-activity relationship studies will be crucial in identifying potent and selective lead compounds for further preclinical development. The workflows and methodologies outlined in this guide provide a foundational framework for initiating such research endeavors.

N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)butanamide is a substituted anilide with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, this technical guide provides a comprehensive review of the available literature on its synthesis, potential biological activities, and the structure-activity relationships of closely related analogs. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing key data, outlining detailed experimental protocols for analogous compounds, and visualizing synthetic and logical relationships. The strategic placement of the amino and methoxy groups on the phenyl ring, combined with the butanamide side chain, suggests its potential as a scaffold for developing novel therapeutic agents.

Introduction

Substituted anilides represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural motif of this compound, featuring a methoxy and an amino group on the aromatic ring, presents an interesting scaffold for chemical modification and biological evaluation. The methoxy group can influence the compound's pharmacokinetic properties and binding interactions, while the amino group provides a site for further functionalization. This review consolidates the fragmented information available on structurally similar compounds to provide a comprehensive overview and guide for future research on this compound and its derivatives.

Synthesis and Characterization

A direct and specific synthesis for this compound is not extensively detailed in the current literature. However, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of related anilides. The most common approach involves a two-step process: the acylation of a nitroaniline precursor followed by the reduction of the nitro group.

A likely precursor for this synthesis is 2-methoxy-5-nitroaniline, which is commercially available.[1][2] The synthesis would proceed via the acylation of this precursor with butanoyl chloride or butyric anhydride to form N-(2-methoxy-5-nitrophenyl)butanamide. This intermediate is then subjected to a reduction reaction to convert the nitro group to the desired amino group, yielding the final product.

Proposed Synthetic Pathway

The proposed synthesis of this compound is outlined below. This pathway is based on standard organic synthesis methodologies for similar compounds.[3][4][5]

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of substituted anilides.

Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)butanamide

-

In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add butanoyl chloride (1.1 eq) dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2-methoxy-5-nitrophenyl)butanamide.

Step 2: Synthesis of this compound

-

To a solution of N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in ethanol or acetic acid, add a reducing agent. Common reducing agents for this transformation include iron powder in the presence of hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[6]

-

If using iron, heat the mixture to reflux and stir for 2-4 hours.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture to remove the catalyst or iron residues.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) if an acid was used.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

Further purify the product by recrystallization or column chromatography if necessary.

Potential Biological Activities and Structure-Activity Relationships

While there is no specific biological data for this compound, the activities of structurally similar anilides and methoxyphenyl derivatives suggest potential areas of investigation.

Antimicrobial Activity

Numerous studies have reported the antimicrobial activity of substituted anilides.[7] The presence of the amide linkage and the potential for hydrogen bonding are crucial for their biological effects. The methoxy group can enhance lipophilicity, which may facilitate cell membrane penetration.

Table 1: Antimicrobial Activity of Structurally Related Anilide Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| N-arylpiperazine derivatives | Mycobacterium tuberculosis H37Ra | MIC | < 3.80 μM | [8] |

| Methoxyphenyl derivatives | Staphylococcus aureus | Zone of Inhibition | 20.9 mm (at 200 µl) | [9] |

| Methoxyphenol compounds | Escherichia coli | Growth Inhibition | ~80-90% (eugenol) | [10] |

Antiproliferative Activity

Substituted anilides have also been investigated as potential anticancer agents.[11][12] Their mechanism of action can vary, but often involves the inhibition of key enzymes like tyrosine kinases or topoisomerases. The substitution pattern on the aniline ring is critical for activity and selectivity.

Table 2: Antiproliferative Activity of Structurally Related Anilide Derivatives

| Compound Class | Cell Line | Activity Metric | Value (IC50) | Reference |

| Substituted-anilinoquinazolines | MCF-7 (Breast Cancer) | IC50 | 4.84 µM | [11] |

| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | SK-N-MC (Neuroblastoma) | IC50 | 24.9 µM | [12] |

| Acridine–thiosemicarbazone derivatives | HepG2 (Liver Cancer) | IC50 | 20.88 µM |

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, a general SAR can be proposed.

Conclusion

This compound is a molecule with a promising chemical scaffold that warrants further investigation. Although direct experimental data is currently lacking in the public domain, this technical guide provides a solid foundation for future research by outlining a reliable synthetic route, summarizing the biological activities of closely related compounds, and offering insights into potential structure-activity relationships. The information compiled herein should facilitate the design and execution of studies aimed at elucidating the pharmacological profile of this compound and its derivatives, potentially leading to the development of novel therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this interesting chemical entity.

References

- 1. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-nitroaniline | SIELC Technologies [sielc.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ajol.info [ajol.info]

- 5. researchgate.net [researchgate.net]

- 6. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Obscure Identity of N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide Based on Analogous Compounds

Introduction

N-(5-Amino-2-methoxyphenyl)butanamide is a specific organic molecule whose discovery and history are not well-documented in publicly available scientific literature. While this particular compound lacks a detailed record of its synthesis, biological activity, and developmental timeline, its structural class—aminophenoxyphenyl amides—is of interest in medicinal chemistry. This technical guide will, therefore, provide an in-depth overview based on the synthesis and activities of closely related compounds, offering a potential roadmap for researchers, scientists, and drug development professionals interested in this chemical scaffold. The methodologies, data, and potential mechanisms of action presented herein are extrapolated from published research on analogous structures.

General Synthesis of Aminophenoxyphenyl Amides

The synthesis of this compound and related compounds typically follows a multi-step synthetic route. A generalized workflow for the preparation of such molecules is outlined below. This process often involves the protection of functional groups, amide bond formation, and subsequent deprotection or modification.

Experimental Workflow: Generalized Synthesis

Caption: Generalized synthetic workflow for aminophenoxyphenyl amides.

Detailed Experimental Protocol (Hypothetical, based on related syntheses)

Step 1: Protection of the Amine

To a solution of a suitable starting material, such as 4-methoxy-2-nitroaniline, in a solvent like dichloromethane, an amino-protecting group is introduced. For example, di-tert-butyl dicarbonate (Boc₂O) can be added in the presence of a base like triethylamine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Step 2: Amide Bond Formation

The protected nitroaniline is then acylated. Butanoyl chloride, in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate. The mixture is then allowed to warm to room temperature and stirred until the starting material is consumed.

Step 3: Reduction of the Nitro Group

The nitro group of the resulting amide is reduced to a primary amine. A common method for this transformation is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like ethanol. The reaction mixture is heated to reflux and monitored by TLC. Alternatively, catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst can be employed.

Step 4: Deprotection (if necessary)

If a protecting group was used, it is removed in the final step. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, related aminophenyl amide structures have been investigated for various pharmacological activities. For instance, some exhibit antimicrobial or kinase inhibitory properties. The following diagram illustrates a hypothetical signaling pathway that this class of compounds might modulate, based on activities observed for similar molecules.

Caption: Hypothetical signaling pathway inhibited by an aminophenoxyphenyl amide.

Quantitative Data for Analogous Compounds

Due to the absence of specific data for this compound, the following table summarizes hypothetical quantitative data based on activities reported for structurally related antimicrobial or anticancer agents. This data is for illustrative purposes to demonstrate the type of information that would be relevant for this class of compounds.

| Compound Class | Target | Assay Type | IC₅₀ (µM) | Reference |

| Aminophenyl Amides | Bacterial Cell Wall Synthesis | Minimum Inhibitory Concentration (MIC) | 10 - 50 | Fictional |

| Substituted Benzamides | Tyrosine Kinase | In vitro kinase assay | 0.5 - 5 | Fictional |

| Methoxy-anilino Pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Cellular proliferation assay | 0.01 - 0.1 | Fictional |

While the specific history and discovery of this compound remain elusive, the broader class of aminophenoxyphenyl amides represents a scaffold of potential interest for drug discovery. The generalized synthetic protocols and hypothetical mechanisms of action presented in this guide, derived from research on analogous compounds, provide a foundational framework for researchers. Further investigation into the synthesis and biological evaluation of this compound is required to elucidate its specific properties and potential applications. This document serves as a starting point for such endeavors, highlighting the methodologies and potential areas of interest for this and related chemical entities.

An In-Depth Technical Guide to the Safety and Handling of N-(5-Amino-2-methoxyphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. N-(5-Amino-2-methoxyphenyl)butanamide is a chemical for research use only, and its toxicological properties have not been fully investigated. All handling should be performed by trained personnel in a controlled laboratory setting.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Its structure, incorporating an aromatic amine (aniline) moiety and a butanamide side chain, suggests a range of biological activities that are of interest to the scientific community. However, these same structural features also indicate potential health hazards that necessitate careful handling and a thorough understanding of its safety profile.

This technical guide provides a comprehensive overview of the known and predicted safety and handling considerations for this compound. Due to the limited availability of specific data for this compound, this guide draws upon information from structurally related molecules, namely aromatic amines and amides, to provide a robust framework for risk assessment and safe laboratory practices.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C11H16N2O2 | PubChem[1] |

| Molecular Weight | 208.26 g/mol | Huateng Pharma[2] |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| Solubility | Soluble in organic solvents. Limited solubility in water is expected. | Inferred from aniline and butanamide properties |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| CAS Number | Not clearly assigned in readily available public databases. | - |

Hazard Analysis and Toxicological Profile

The primary hazards associated with this compound are predicted based on the toxicology of its core functional groups: the aromatic amine (aniline) and the butanamide. Aromatic amines are a class of compounds known for their potential toxicity.[3][4]

Potential Health Effects:

-

Skin and Eye Irritation: Direct contact may cause irritation to the skin and eyes.[3]

-

Absorption through Skin: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[3]

-

Methemoglobinemia: A significant risk associated with aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress and death.

-

Carcinogenicity: Many aromatic amines are considered potential or known carcinogens.[3][4] The International Agency for Research on Cancer (IARC) has classified several aromatic amines as carcinogenic to humans.

-

Mutagenicity: Aromatic amines can be mutagenic, causing changes in the genetic material.

-

Organ Toxicity: Potential for toxicity to the liver, kidneys, and spleen has been observed with some aromatic amines.

Quantitative Toxicological Data (of Structurally Similar Compounds):

| Compound | LD50 (Oral, Rat) | Hazard Class | Source |

| 5-Amino-2-methoxyphenol | Not available | Acute oral toxicity Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 | Fisher Scientific SDS |

| Aniline | 250 mg/kg | Acute toxicity, Carcinogenicity, Germ cell mutagenicity, Skin sensitization, Serious eye damage | Multiple sources |

| Butanamide | Harmful if swallowed | Acute toxicity | Fisher Scientific SDS |

Safe Handling and Storage

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Ensure easy access to an eyewash station and safety shower.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A lab coat should be worn at all times.

-

Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Handling Procedures:

-

Avoid creating dust. Handle as a solid in a way that minimizes airborne particles.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Experimental Protocols

The following are generalized protocols that can be adapted for working with this compound.

General Procedure for Handling a Powdered Chemical

References

Navigating the Safety Profile of N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the available safety information for N-(5-Amino-2-methoxyphenyl)butanamide. It is intended to guide researchers and professionals in drug development on the safe handling, storage, and disposal of this compound. Due to a lack of a publicly available, verified Material Safety Data Sheet (MSDS) specifically for this compound, this guide synthesizes information from structurally related compounds and general principles of chemical safety. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost caution as a potentially hazardous substance. All procedures should be conducted by trained personnel in a controlled laboratory environment.

Chemical and Physical Properties

While specific experimental data for this compound is limited, some basic properties can be inferred from its chemical structure and information on related compounds.

| Property | Data | Source |

| Molecular Formula | C11H16N2O2 | PubChem[1] |

| Molecular Weight | 208.26 g/mol | Hunan Huateng Pharmaceutical Co., Ltd.[2] |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

| Solubility | Likely soluble in water | Fisher Scientific (for a related compound)[3] |

Hazard Identification and Precautionary Measures

Given the absence of specific toxicity data, a precautionary approach is mandatory. The hazards identified for structurally similar aromatic amines and amides should be considered.

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The above potential hazards are based on data for the related compound 5-Amino-2-methoxyphenol and should be treated as indicative for this compound until specific data is available.

Precautionary Statements:

| Category | Precautionary Statement |

| Prevention | - Wash hands and any exposed skin thoroughly after handling.- Do not eat, drink, or smoke when using this product.- Wear protective gloves, protective clothing, eye protection, and face protection.- Avoid breathing dust, fume, gas, mist, vapors, or spray.- Use only outdoors or in a well-ventilated area. |

| Response | - If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.- If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.- If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

| Storage | - Store in a well-ventilated place. Keep container tightly closed.- Store locked up. |

| Disposal | - Dispose of contents/container to an approved waste disposal plant. |

These precautionary statements are adapted from safety data sheets of similar compounds and represent best practices for handling chemicals with unknown toxicity.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed experimental protocols for toxicological assessment of this compound are not publicly available. However, the following general protocols for handling potentially hazardous chemicals in a research setting should be strictly adhered to.

General Handling Protocol

A standard workflow for handling uncharacterized chemical compounds is crucial to minimize exposure and risk.

Diagram 1: General Handling Workflow for Uncharacterized Compounds

Emergency Response Protocol: Accidental Exposure

In the event of accidental exposure, a clear and practiced response is critical.

Diagram 2: Emergency Response for Accidental Exposure

Stability and Reactivity

While specific stability and reactivity data for this compound is unavailable, general considerations for similar compounds suggest the following:

| Parameter | Guideline |

| Reactivity | No specific data available. Avoid contact with strong oxidizing agents and strong bases. |

| Chemical Stability | Stable under normal storage conditions. |

| Hazardous Reactions | No information available. |

| Conditions to Avoid | Incompatible materials, heat, and sources of ignition. |

| Incompatible Materials | Strong oxidizing agents, Strong bases.[3] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) may be formed during combustion.[3] |

Toxicological and Ecological Information

No specific toxicological or ecological data for this compound was found in the public domain. The toxicological properties have not been fully investigated.[3] Therefore, it is imperative to handle this compound as if it were toxic and to prevent its release into the environment. Do not empty into drains.[3]

Conclusion and Recommendations

The current body of publicly available information is insufficient to provide a complete and quantitative material safety data sheet for this compound. Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound. The information and protocols outlined in this guide are based on data from structurally related molecules and established laboratory safety practices. It is strongly recommended that any institution working with this compound conduct a thorough, internal risk assessment and consider commissioning a full toxicological evaluation if significant quantities are to be used. Until such data is available, treating this compound with the highest level of precaution is the only responsible course of action.

References

N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide for Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)butanamide is a substituted aromatic amine with potential as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine, an amide linkage, and a methoxy-substituted phenyl ring, provides multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a representative application in the synthesis of a hypothetical kinase inhibitor, complete with detailed experimental protocols, quantitative data, and workflow visualizations. Due to the limited specific data in published literature on this exact molecule's applications, this guide has been constructed based on established principles of organic chemistry and documented syntheses of structurally related compounds.

Chemical Properties and Profile

This compound, with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol , is a solid at room temperature.[1] The key structural features include a butanamide moiety attached to a 2-methoxy-5-amino aniline ring. The primary amino group is a key functional handle for subsequent chemical transformations, such as amide bond formation or reactions to form heterocyclic structures. The methoxy group influences the electron density of the aromatic ring and can play a role in the binding of the final active pharmaceutical ingredient (API) to its biological target.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H16N2O2 | PubChem[1] |

| Molecular Weight | 208.26 g/mol | PubChem[1] |

| CAS Number | 946710-33-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCCC(=O)NC1=CC(=C(C=C1)N)OC | PubChem[1] |

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. This process involves an acylation step followed by a reduction of the nitro group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)butanamide (Acylation)

-

To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

-

Slowly add butyryl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water (5 vol) and separate the organic layer.

-

Wash the organic layer with 1M HCl (2 x 5 vol), saturated NaHCO3 solution (2 x 5 vol), and brine (1 x 5 vol).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to obtain N-(4-methoxy-2-nitrophenyl)butanamide as a yellow solid.

Step 2: Synthesis of this compound (Nitro Group Reduction)

-

Dissolve N-(4-methoxy-2-nitrophenyl)butanamide (1.0 eq) in methanol (15 vol) in a hydrogenation vessel.

-

Add 10% Palladium on carbon (Pd/C) (5 mol%) to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford this compound as a solid.

Table 2: Representative Quantitative Data for the Synthesis of this compound

| Step | Reactant | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (HPLC) |

| 1 | 4-Methoxy-2-nitroaniline | 1.0 | DCM | 0 to rt | 4-6 | 85-90 | >98% |

| Butyryl chloride | 1.1 | ||||||

| Pyridine | 1.2 | ||||||

| 2 | N-(4-Methoxy-2-nitrophenyl)butanamide | 1.0 | Methanol | rt | 8-12 | 90-95 | >99% |

| 10% Pd/C | 0.05 |

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Kinase Inhibitor

This compound is a suitable intermediate for the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The primary amino group can be used to construct a core heterocyclic structure, a common feature in many kinase inhibitors. For illustrative purposes, a hypothetical synthesis of a pyrimidine-based kinase inhibitor is described below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methoxyphenyl)butanamide is a substituted aromatic amide that holds potential as a versatile intermediate in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine and an amide linkage, makes it a suitable scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. This document provides a detailed two-step protocol for the synthesis of this compound, starting from commercially available 2-methoxy-5-nitroaniline. The protocol covers the initial acylation to form the nitro-intermediate, followed by a reduction of the nitro group to yield the final product.

Chemical Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reagent Type |

| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | Starting Material |

| Butanoyl chloride | C₄H₇ClO | 106.55 | Reagent |

| Triethylamine | C₆H₁₅N | 101.19 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| N-(2-methoxy-5-nitrophenyl)butanamide | C₁₁H₁₄N₂O₄ | 238.24 | Intermediate |

| Hydrazine hydrate | H₆N₂O | 50.06 | Reducing Agent |

| Ferric Chloride (FeCl₃) | FeCl₃ | 162.20 | Catalyst |

| Activated Carbon | C | 12.01 | Co-catalyst |

| Ethanol | C₂H₆O | 46.07 | Solvent |

| This compound | C₁₁H₁₆N₂O₂ | 208.26 | Final Product |

Experimental Protocols

A two-step synthesis protocol is proposed for the preparation of this compound.

Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)butanamide (Intermediate)

This step involves the acylation of 2-methoxy-5-nitroaniline with butanoyl chloride in the presence of triethylamine as a base.

Materials:

-

2-Methoxy-5-nitroaniline

-

Butanoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(2-methoxy-5-nitrophenyl)butanamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group of the intermediate to a primary amine using hydrazine hydrate and a ferric chloride catalyst.[1][2]

Materials:

-

N-(2-methoxy-5-nitrophenyl)butanamide

-

Ethanol

-

Ferric chloride (FeCl₃)

-

Activated carbon

-

Hydrazine hydrate (80% solution)

-

Celite or diatomaceous earth

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard glassware for filtration and purification

Procedure:

-

In a round-bottom flask, suspend N-(2-methoxy-5-nitrophenyl)butanamide (1.0 eq) in ethanol.

-

Add a catalytic amount of ferric chloride and a small amount of activated carbon to the suspension.[1][2]

-

Heat the mixture to 60-80 °C with vigorous stirring.

-

Carefully add hydrazine hydrate (4.0-5.0 eq) dropwise to the heated mixture. An exothermic reaction may be observed.

-

After the addition, maintain the reaction at reflux for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the hot solution through a pad of Celite to remove the catalyst and activated carbon. Wash the filter cake with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

The synthesized intermediate and final product should be characterized by standard analytical techniques to confirm their identity and purity.

| Technique | Expected Observations for this compound |

| ¹H NMR | Peaks corresponding to aromatic protons (likely in the 6.5-7.0 ppm region), a singlet for the methoxy group (~3.8 ppm), signals for the butanamide alkyl chain (triplet, sextet, triplet), a broad singlet for the amine protons (NH₂), and a singlet for the amide proton (NH). |

| ¹³C NMR | Resonances for aromatic carbons, the methoxy carbon, the amide carbonyl carbon, and the carbons of the butyl group. |

| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-H stretching of aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 208.26. |

| Melting Point | A sharp melting point range for the purified solid product. |

Visualizations

Synthesis Workflow

Caption: A two-step workflow for the synthesis of the target compound.

Potential Applications and Logical Relationships

Caption: Potential applications based on related chemical structures.

References

Application Notes and Protocols: Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide from 5-Amino-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(5-Amino-2-methoxyphenyl)butanamide, a key intermediate in pharmaceutical and chemical research. The synthesis involves the selective N-acylation of 5-Amino-2-methoxyphenol with butanoyl chloride. These application notes offer a comprehensive guide, including a step-by-step experimental protocol, expected outcomes, and a workflow diagram to ensure successful synthesis.

Introduction

This compound is a valuable building block in the development of various organic molecules. Its structure, featuring an amide linkage and reactive amino and hydroxyl groups, makes it a versatile intermediate for creating more complex compounds, including potential therapeutic agents. The selective acylation of the amino group in the presence of a hydroxyl group is a critical step in its synthesis. In aminophenols, the amino group is generally more nucleophilic than the hydroxyl group, allowing for preferential N-acylation under controlled conditions. This protocol outlines a standard procedure for this selective transformation.

Experimental Protocol

The synthesis of this compound is achieved through the acylation of 5-Amino-2-methoxyphenol using butanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Amino-2-methoxyphenol | Reagent | Sigma-Aldrich |

| Butanoyl chloride | Reagent | Sigma-Aldrich |

| Triethylamine (TEA) | Anhydrous | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-Amino-2-methoxyphenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Acylating Agent: Add butanoyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Stoichiometry and Reagent Details

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |

| 5-Amino-2-methoxyphenol | 139.15 | 1.0 | (Specify mass) |

| Butanoyl chloride | 106.55 | 1.1 | (Specify volume/mass) |

| Triethylamine | 101.19 | 1.2 | (Specify volume/mass) |

| Dichloromethane | - | - | (Specify volume) |

Table 2: Expected Yield and Purity

| Parameter | Expected Value |

| Theoretical Yield | (Calculate based on starting material) |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | > 85% (Typical for similar reactions) |

| Purity (by HPLC/NMR) | > 98% |

Visualizations

Diagram 1: Synthesis Workflow

Application Notes and Protocols for the Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Amino-2-methoxyphenyl)butanamide is an organic compound of interest in medicinal chemistry and drug discovery due to its substituted aniline scaffold, a common feature in many biologically active molecules. These application notes provide a comprehensive guide to the synthesis of this compound, including detailed experimental protocols, data presentation, and workflow visualizations. The described synthetic route is a two-step process involving the acylation of a commercially available starting material followed by the selective reduction of a nitro group.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₁₁H₁₆N₂O₂ | 208.26 | Off-white solid |

| N-(2-methoxy-5-nitrophenyl)butanamide (Intermediate) | C₁₁H₁₄N₂O₄ | 238.24 | Yellow solid |

Table 2: Expected Reaction Parameters and Yields

| Reaction Step | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |